2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride

Descripción

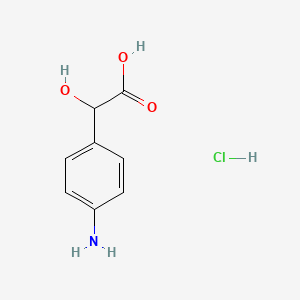

2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride is a hydrochloride salt of a substituted phenylglycine derivative. Its structure features a 4-aminophenyl group attached to a hydroxyacetic acid backbone, with the hydrochloride salt enhancing solubility and stability.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-aminophenyl)-2-hydroxyacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAMQZANLPQSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109404-20-6 | |

| Record name | 2-(4-aminophenyl)-2-hydroxyacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride typically involves the reaction of 4-aminophenylacetic acid with suitable reagents to introduce the hydroxy group. One common method involves the use of hydroxylation reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods can vary depending on the manufacturer and the intended application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The aminophenyl group can participate in substitution reactions, where other functional groups replace the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride, an organic compound with the molecular formula C₈H₉ClN₁O₃, has applications in diverse fields, particularly in pharmaceutical development. This compound features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a phenyl ring, which contributes to its biological activity and potential therapeutic applications. The hydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical formulations.

Applications in Pharmaceuticals

2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride is used as an intermediate in drug development. Research suggests it could be beneficial in developing therapeutic agents targeting various diseases due to its bioactive nature.

Modification and Synthesis

Several synthesis methods exist for producing 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride, allowing for modifications that enhance its properties or activities. These modifications can lead to derivatives with enhanced properties.

Biological Activities

2-(4-Aminophenyl)-2-hydroxyacetic acid exhibits several biological activities. Its unique combination of amino and hydroxyl functional groups allows it to exhibit specific biological activities not found in simpler compounds like glycine or paracetamol. It can act as both an antioxidant and anti-inflammatory agent, distinguishing it from other similar compounds.

Pharmacokinetic and Pharmacodynamic Profiles

Interaction studies involving 2-(4-Aminophenyl)-2-hydroxyacetic acid have focused on its pharmacokinetic and pharmacodynamic profiles.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride. A comparison highlights its unique attributes:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Aminophenol | Simple phenolic structure | Analgesic, antipyretic |

| Glycine | Simplest amino acid | Neurotransmitter |

| Salicylic Acid | Contains a carboxylic acid and phenol | Anti-inflammatory |

| Paracetamol (Acetaminophen) | Acetylated form of para-aminophenol | Analgesic, antipyretic |

Mecanismo De Acción

The mechanism of action of

Actividad Biológica

2-(4-Aminophenyl)-2-hydroxyacetic acid; hydrochloride, also known as 2-(4-aminophenyl)-2-hydroxyacetic acid, is an organic compound with the molecular formula C₈H₉ClN₁O₃. This compound is characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH₂) attached to a phenyl ring, which contributes to its diverse biological activities and potential therapeutic applications. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical formulations .

The compound's structure allows for various chemical interactions, particularly due to the hydroxyl and amino groups. These functional groups can engage in hydrogen bonding and participate in redox reactions, influencing its biological activity .

Biological Activities

Research has identified several biological activities associated with 2-(4-Aminophenyl)-2-hydroxyacetic acid; hydrochloride:

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It has been shown to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antibacterial Properties : Preliminary studies suggest that it may alter bacterial cell membranes, leading to potential antibacterial effects .

The biological activity of 2-(4-Aminophenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and enzymes, while the hydroxyl group may participate in electron transfer processes. This dual functionality enhances its potential as a therapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Aminophenol | Simple phenolic structure | Analgesic, antipyretic |

| Glycine | Simplest amino acid | Neurotransmitter |

| Salicylic Acid | Carboxylic acid and phenol | Anti-inflammatory |

| Paracetamol | Acetylated para-aminophenol | Analgesic, antipyretic |

The combination of both amino and hydroxyl functional groups in 2-(4-Aminophenyl)-2-hydroxyacetic acid allows it to exhibit specific biological activities not found in simpler compounds like glycine or paracetamol. Its ability to act as both an antioxidant and anti-inflammatory agent distinguishes it from other similar compounds .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Antioxidant Studies : In vitro assays demonstrated that 2-(4-Aminophenyl)-2-hydroxyacetic acid significantly reduced oxidative stress markers in cultured cells.

- Anti-inflammatory Research : Animal models showed that administration of this compound led to a decrease in inflammatory cytokines, suggesting its potential use in treating conditions like arthritis.

- Antibacterial Efficacy : Laboratory tests indicated that the compound exhibited activity against several bacterial strains, highlighting its potential as an antibacterial agent .

Comparación Con Compuestos Similares

Substituent Effects on the Aromatic Ring

Compounds with variations in the aromatic ring substituents demonstrate how electronic and steric factors influence synthesis and properties:

Key Findings :

- Methyl vs. Chloro Substituents: The methyl group (electron-donating) in 2-Amino-5-Methylphenol Hydrochloride results in a higher yield (50.8%) compared to the electron-withdrawing chloro substituent (27.2%), suggesting steric or electronic effects on reaction efficiency .

Backbone and Functional Group Modifications

Variations in the carboxylic acid backbone and functional groups highlight differences in reactivity and applications:

Key Findings :

- Cyclohexyl vs.

- Morpholine Derivatives: The morpholine ring in 2-Morpholinoacetic Acid Hydrochloride introduces polarity, enhancing aqueous solubility for intravenous formulations .

Salt Forms and Solubility

Hydrochloride salts are common for improving solubility. Examples include:

- 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Synthesized via hydrogenation of nitroso precursors, highlighting the role of HCl in stabilizing amine groups .

- 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride: Used in agrochemicals due to improved solubility in aqueous formulations .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving 4-aminophenyl precursors. For example, diazotization of 4-aminophenyl derivatives using sodium nitrite in acidic conditions (e.g., HCl at -4°C to -2°C) followed by coupling with hydroxyacetic acid derivatives has been reported for analogous compounds . Optimization includes controlling reaction temperature (sub-0°C to minimize side reactions) and stoichiometric ratios (1:1 molar ratio of amine to nitrite). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (typically 70-85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or D₂O resolve the aromatic protons (δ 7.2–7.8 ppm for the 4-aminophenyl group) and hydroxyacetic acid protons (δ 4.1–4.3 ppm). Spin-spin coupling in COSY or HSQC confirms connectivity .

- FT-IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch), 1700–1750 cm⁻¹ (C=O of hydroxyacetic acid), and 1250–1300 cm⁻¹ (C-N stretch) validate functional groups .

- X-ray Crystallography : For single-crystal analysis, slow evaporation from methanol yields crystals suitable for resolving bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Using deuterated solvents with controlled pH (e.g., D₂O + NaOD for basic conditions) to stabilize specific tautomers.

- Variable-temperature NMR (VT-NMR) to observe dynamic equilibria (e.g., enol-keto tautomerism in hydroxyacetic acid moiety) .

- 2D NOESY to confirm spatial proximity of protons in ambiguous configurations .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce asymmetry during coupling reactions .

- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce kinetic energy and racemization rates.

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis selectively isolates the desired enantiomer (e.g., >90% ee with Candida antarctica lipase B) .

Q. How does pH influence the stability of 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride in aqueous solutions?

- Methodological Answer :

- Stability Profile : The compound is stable at pH 3–5 (hydrochloride salt form). Above pH 6, deprotonation of the hydroxyacetic acid group occurs, leading to hydrolysis (t₁/₂ = 24 hours at pH 7.4, 25°C) .

- Analytical Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products like 4-aminobenzoic acid .

- Stabilization : Buffer solutions (e.g., citrate buffer, pH 4.0) or lyophilization in inert atmospheres extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.